REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]#N)=[CH:2]1.[CH3:9]I.[H-].[Na+].C[N:14]([CH:16]=O)C>>[CH3:9][C:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)([CH3:7])[C:16]#[N:14] |f:2.3|
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Name
|
|
Quantity
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6.15 g
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Type
|
reactant
|
Smiles
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S1C=C(C=C1)CC#N
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
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6 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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200 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred for 3 h at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
It was then quenched with water
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Type
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EXTRACTION
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Details
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extracted with hexane (3×100 mL)
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Type
|
WASH
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Details
|
The combined organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
Evaporation of solvent
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
CC(C#N)(C)C1=CSC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |